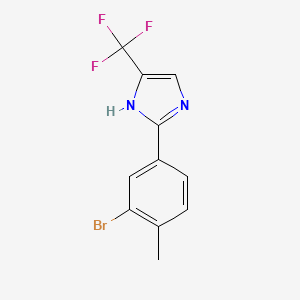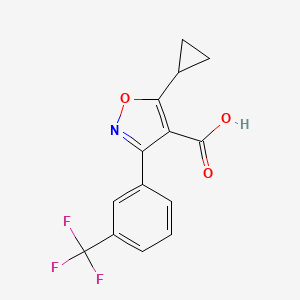
5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring.
Functional Group Introduction: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as metal-free catalysts and solvent-free reactions, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products Formed
Oxidation: Isoxazole oxides.
Reduction: Isoxazole alcohols.
Substitution: Various substituted isoxazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Research: It serves as a tool for studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A GABAA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole structure.
Uniqueness
5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C14H10F3NO3 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-10(13(19)20)12(21-18-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,19,20) |
Clave InChI |
FHFAIHCNTUHCKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=NO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


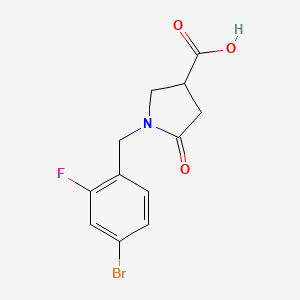


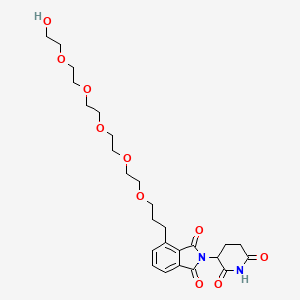
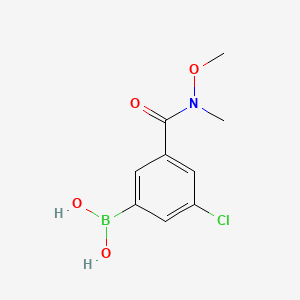
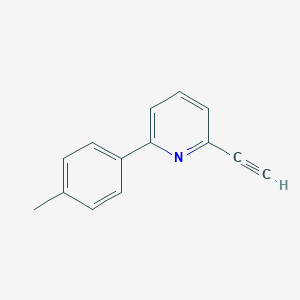
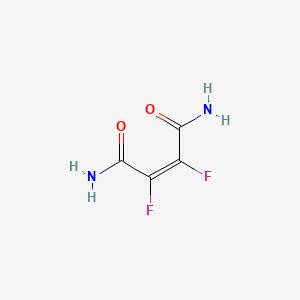



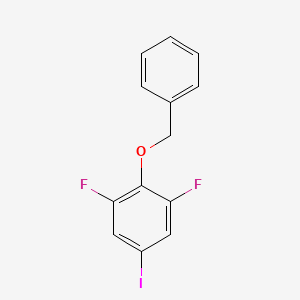
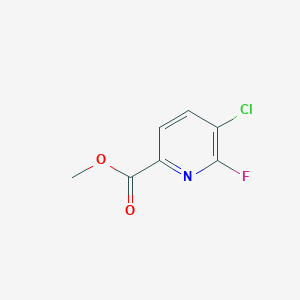
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
